molecular formula C12H19NO B13288770 N-Isopentyl-2-methoxyaniline

N-Isopentyl-2-methoxyaniline

Cat. No.: B13288770
M. Wt: 193.28 g/mol
InChI Key: WEAKBLOOWJOQEN-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Anilines and Secondary Amines in Contemporary Organic Synthesis

Substituted anilines are a class of organic compounds derived from aniline (B41778) where one or more hydrogen atoms on the aromatic ring or the amino group have been replaced by other functional groups. wisdomlib.org These compounds are pivotal starting materials in a wide array of chemical syntheses. wisdomlib.org Their versatility makes them crucial for producing derivatives such as benzothiazoles, cinnolines, and heterocyclic azo dyes. wisdomlib.orgrsc.org Different isomers, like o-, m-, and p-nitroanilines, are employed in specific reactions, for instance, in the synthesis of ketimines. wisdomlib.org Modern synthetic strategies continue to be developed for creating substituted anilines, including gold-catalyzed three-component reactions and methods utilizing a Pd/C-ethylene system to convert cyclohexanones into anilines. rsc.orgorganic-chemistry.orgacs.org These methods offer modularity and can simplify the introduction of various substituents onto the aniline ring. rsc.orgacs.org

Secondary amines, characterized by a nitrogen atom bonded to two alkyl or aryl groups, are fundamental building blocks in organic and medicinal chemistry. fiveable.meenamine.net They are more nucleophilic and generally more basic than primary amines, which allows them to participate readily in essential reactions like alkylation, acylation, amide coupling, and reductive amination. fiveable.meenamine.net The carbon-nitrogen bond formed using secondary amines is a cornerstone of many synthetic pathways. enamine.net Common methods for synthesizing secondary amines include the reduction of imines, the reaction of primary amines with alkyl halides, and the reductive amination of ketones and aldehydes. fiveable.meyoutube.com The development of novel methods, such as using N-aminopyridinium salts as ammonia (B1221849) surrogates, aims to achieve more selective and efficient synthesis of secondary amines, avoiding common issues like overalkylation. acs.org

Overview of N-Isopentyl-2-methoxyaniline as a Target and Intermediate in Chemical Research

This compound, with the molecular formula C₁₂H₁₉NO, is a specific example of a substituted aniline and a secondary amine. It belongs to the class of anilines and features a methoxy (B1213986) group (-OCH₃) at the second carbon of the benzene (B151609) ring and an isopentyl group attached to the nitrogen atom. This particular combination of an electron-donating methoxy group on the aromatic ring and an alkyl isopentyl group on the amine nitrogen imparts unique chemical and physical properties to the molecule.

Its structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules for potential use in the pharmaceutical and agrochemical sectors. smolecule.com The methoxy group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution, while the secondary amine functionality can undergo various transformations. smolecule.com

A common laboratory-scale synthesis involves the alkylation of 2-methoxyaniline with an isopentyl halide, such as isopentyl bromide, in the presence of a base. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₉NO
Exact Mass 193.1467 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

This table is generated based on available chemical information data.

The compound's unique substitution pattern influences its reactivity and solubility, enhancing its utility in synthetic pathways where these factors are critical. smolecule.com Research into related structures, such as N-Isopentyl-N-methylaniline, involves reductive amination procedures, for example, reacting N-methylaniline with isovaleraldehyde (B47997) in the presence of a reducing agent like sodium cyanoborohydride. nih.gov

Historical and Current Research Trajectories for Aryl Alkyl Amines

Aryl alkyl amines, the class to which this compound belongs, are organic compounds that contain both an aromatic ring and an alkyl chain attached to a nitrogen atom. Historically, their synthesis has been a central theme in organic chemistry, with classic methods including nucleophilic substitution and reductive amination. lumenlearning.com The market for alkyl amines, including aryl alkyl amines, has seen steady growth, driven by their extensive use as intermediates and building blocks in pharmaceuticals, agrochemicals, solvents, and water treatment chemicals. expertmarketresearch.commarketresearchfuture.com The pharmaceutical industry is a major consumer, accounting for a significant portion of alkyl amine use globally. expertmarketresearch.com

Current research is focused on several key areas. A major trend is the development of more sustainable and efficient synthetic methods. industryarc.com This includes the use of flow chemistry to handle potentially hazardous intermediates safely and the development of catalytic systems, such as iron- and manganese-based catalysts for N-alkylation, as alternatives to more expensive noble metals. mdpi.comcardiff.ac.uk Researchers are also exploring novel reactions, like the electrochemical direct α-arylation of alkylamines, to form new carbon-carbon bonds under mild conditions. researchgate.net

Furthermore, aryl alkyl amines are being investigated for their role in materials science. For instance, they have been used to functionalize perovskite nanocrystals, influencing their morphology and structure for potential applications in LEDs and photovoltaics. carnegiescience.edu The Asia-Pacific region, particularly China and India, represents the largest and fastest-growing market for amines, driven by the expansion of their agricultural and personal care industries. industryarc.com This geographical trend points to continued global demand and innovation in the field of aryl alkyl amines.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-methoxyaniline
Aniline
Benzothiazole
Cinnoline
o-nitroaniline
m-nitroaniline
p-nitroaniline
Ketimine
N-aminopyridinium salts
Isopentyl bromide
N-Isopentyl-N-methylaniline
N-methylaniline
Isovaleraldehyde
Sodium cyanoborohydride
Trimethylamine
Monochloramine
2-bromo-5-methoxyaniline
N-aryl-5-methylpyrazole
(E)-4-(dimethylamino)but-3-en-2-one
4-methoxyaniline
Benzylic alcohol
Cyclohexanol
Methanol
Toluene
2-Chloro-N-isopentyl-N-dimethylaniline
N-Isopentyl-N-dimethylaniline N-Oxide
4-Fluoro-2-methoxyaniline
2-iodo-5-methoxyaniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methoxy-N-(3-methylbutyl)aniline

InChI

InChI=1S/C12H19NO/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3

InChI Key

WEAKBLOOWJOQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC=CC=C1OC

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of N Isopentyl 2 Methoxyaniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-Isopentyl-2-methoxyaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the amine proton, and the isopentyl side chain. The predicted chemical shifts (δ) are presented in ppm relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The four protons on the benzene (B151609) ring are anticipated to appear in the aromatic region, generally between 6.6 and 7.0 ppm. Their specific shifts and coupling patterns are influenced by the electron-donating effects of the methoxy (-OCH₃) and amino (-NH) groups. The methoxy group protons are expected to produce a sharp singlet at approximately 3.8 ppm. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The isopentyl group protons will show characteristic aliphatic signals. The two protons of the methylene (B1212753) group directly attached to the nitrogen (N-CH₂) are expected to be the most downfield of the alkyl protons due to the deshielding effect of the nitrogen atom.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic-H 6.6 - 7.0 Multiplet 4H
NH Variable Broad Singlet 1H
OCH₃ ~3.8 Singlet 3H
N-CH₂ ~3.1 Triplet 2H
CH₂ (isopentyl) ~1.6 Multiplet 2H
CH (isopentyl) ~1.7 Multiplet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom bearing the methoxy group (C-OCH₃) is expected to be the most downfield of the aromatic carbons due to the strong deshielding effect of the oxygen atom. The carbon attached to the nitrogen (C-N) will also be significantly downfield. The methoxy carbon itself will appear around 55 ppm. The carbons of the isopentyl group will be found in the upfield aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-O ~147
Aromatic C-N ~138
Aromatic C-H 110 - 122
OCH₃ ~55
N-CH₂ ~45
CH₂ (isopentyl) ~39
CH (isopentyl) ~26

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between adjacent protons in the aromatic ring and throughout the isopentyl chain, confirming their connectivity. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. rsc.orgnih.gov It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. rsc.orgnih.gov For instance, the protons of the methoxy group would show a correlation to the aromatic carbon to which it is attached. Similarly, the N-H proton would show correlations to the adjacent aromatic carbon and the first carbon of the isopentyl chain.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This high-accuracy measurement allows for the unambiguous determination of the molecular formula. For C₁₂H₁₉NO, the expected exact mass would be calculated and compared to the experimental value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. Alpha-cleavage next to the nitrogen atom could lead to the loss of a C₄H₉ radical, resulting in a prominent fragment ion. Cleavage of the ether bond could also occur, leading to the loss of a methyl radical or a methoxy radical. The aromatic ring would likely remain intact in many of the major fragments.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Molecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch (Aromatic): Absorption bands for the sp² C-H bonds of the aromatic ring are expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorption bands for the sp³ C-H bonds of the isopentyl and methoxy groups are anticipated just below 3000 cm⁻¹.

C=C Stretch (Aromatic): One or more bands of variable intensity are expected in the 1500-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the benzene ring.

C-N Stretch: A medium to strong absorption band is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch (Aryl Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected around 1230-1270 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch). nist.gov

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1500 - 1600
C-N Stretch 1250 - 1350
Asymmetric Ar-O-C Stretch 1230 - 1270

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

As of the latest available data, the crystal structure of this compound has not been determined or reported in publicly accessible crystallographic databases. Consequently, a detailed discussion of its solid-state conformation, including specific dihedral angles, bond lengths, and the nature of its intermolecular packing and hydrogen-bonding networks, remains speculative.

To provide a comprehensive analysis, single-crystal X-ray diffraction studies would be required. Such studies would elucidate the precise three-dimensional arrangement of the molecule in the solid state, revealing key structural features such as:

Molecular Conformation: The orientation of the isopentyl group relative to the 2-methoxyaniline ring. This would include the torsion angles defining the geometry of the N-alkyl chain and the methoxy group.

Intermolecular Interactions and Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice. This would involve identifying intermolecular forces such as hydrogen bonds, van der Waals interactions, and potential π-π stacking between the aromatic rings, which govern the stability and physical properties of the crystalline solid.

Without experimental crystallographic data, any detailed description of the solid-state structure would be purely theoretical.

Computational Chemistry and Theoretical Investigations of N Isopentyl 2 Methoxyaniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool in organometallic chemistry for investigating the electronic structure and predicting the reactivity of molecules like N-Isopentyl-2-methoxyaniline. researchgate.netresearchgate.net DFT calculations, particularly using functionals like B3LYP with an appropriate basis set such as 6-311G(d,p), have been shown to provide accurate information on structural and spectroscopic properties. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT that helps in determining molecular reactivity. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) in this compound Complexes

The intermolecular forces within complexes of this compound play a significant role in their physical and chemical properties. In related systems like 2-methoxyaniline, self-association occurs through hydrogen bonding. ijcce.ac.ir Spectroscopic studies have indicated that one of the hydrogens in the amino group can form a strong hydrogen bond. ijcce.ac.ir Computational methods like quantum theory of atoms in molecules (QTAIM), the non-covalent interactions index (NCI), and natural bond orbital (NBO) analysis are used to identify and characterize these interactions. mdpi.com These analyses can quantify the strength of various interactions, including conventional hydrogen bonds (like O-H---O and N-H---O), non-conventional hydrogen bonds (such as C-H---O), and other weak interactions like dipole-dipole forces. ijcce.ac.irmdpi.com For example, in binary mixtures of 2-methoxyaniline, negative excess volumes and excess adiabatic compressibility suggest the presence of strong dipole-dipole and dipole-induced dipole interactions. ijcce.ac.ir

Molecular Modeling Approaches for Conformational Analysis and Molecular Recognition Studies

Molecular modeling techniques are essential for performing conformational analysis, which is crucial for understanding the structure-activity relationships of flexible molecules. nih.govnih.gov By identifying the minimum energy conformers, researchers can gain insights into how a molecule interacts with its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for N-Isopentyl Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.net For compounds containing an N-isopentyl group, QSAR models can be developed to predict their properties. The process involves generating a set of molecular descriptors that quantify various physicochemical and structural features of the molecules. researchgate.net These descriptors are then used to build a mathematical model, often employing techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.netnih.gov The predictive power of a QSAR model is assessed through rigorous validation, and a good model should be able to differentiate between active and inactive compounds. youtube.com The applicability domain of the model is also important, as it defines the chemical space for which the model can make reliable predictions. youtube.com

Simulation of Macroscopic Properties through Statistical Mechanics (e.g., PC-SAFT Equation of State)

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful equation of state used in chemical engineering to predict the thermodynamic behavior of complex fluid mixtures, including those containing amines. aspentech.comontosight.ai PC-SAFT is based on perturbation theory and models molecules as chains of spherical segments. nist.govwikipedia.org It has been successfully applied to calculate properties like vapor pressure, saturated liquid density, and heat of vaporization for various amines. researchgate.net The model can also be extended to mixtures, such as aqueous amine solutions, by incorporating binary interaction parameters. researchgate.net For instance, it has been used to model the solubility of carbon dioxide in aqueous amine solutions across a wide range of temperatures, pressures, and concentrations. researchgate.net

Challenges and Advancements in Quantum Chemical Modeling of Complex Amines

The quantum chemical modeling of complex amines presents several challenges. One of the main limitations is the computational cost, as the complexity of calculations scales polynomially with the size of the system. birs.ca This makes the application of high-accuracy methods to large molecules and reaction networks computationally demanding. researchgate.netbirs.ca Approximations used in methods like DFT can sometimes lead to discrepancies with experimental results, especially for systems with strong electron correlation. solubilityofthings.com

Chemical Reactivity and Transformation Pathways of N Isopentyl 2 Methoxyaniline Derivatives

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the isopentylamino group confers nucleophilic and basic properties, making it the primary site for a variety of chemical reactions.

Nucleophilic Reactions in Carbon-Nitrogen Bond Formations

The nitrogen atom in N-Isopentyl-2-methoxyaniline is nucleophilic and readily participates in reactions with electrophilic carbon species to form new carbon-nitrogen bonds. nptel.ac.in These reactions are fundamental for building more complex molecular architectures. A primary method for forming such bonds involves the reaction of nucleophilic nitrogen with an electrophilic carbon. nptel.ac.in

One common transformation is N-alkylation, where the secondary amine reacts with alkyl halides. This substitution reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. The reactivity of the alkyl halide is a critical factor, with the general trend being I > Br > Cl. vanderbilt.edu

Another significant C-N bond-forming reaction is the Ritter reaction, where a nitrile reacts with a substrate that can form a stable carbocation (like a tertiary alcohol) in the presence of a strong acid. nptel.ac.in While this compound itself is not the typical substrate, its amine functionality is analogous to the final product of a Ritter reaction after hydrolysis. The principles of nucleophilic nitrogen attacking an electrophilic carbon are central to these syntheses. nptel.ac.in

Table 1: Representative C-N Bond Forming Reactions

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundMethyl Iodide (CH₃I)N-AlkylationTertiary Amine
This compoundBenzyl Bromide (C₆H₅CH₂Br)N-AlkylationTertiary Amine

Imine Formation and Subsequent Transformations with N-Isopentyl Amine Moieties

This compound, as a secondary amine, does not form stable neutral imines with aldehydes and ketones. Instead, it reacts to form enamines. The reaction begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, creating a tetrahedral intermediate called a carbinolamine. openstax.orglibretexts.org Following proton transfer, the hydroxyl group is protonated, turning it into a good leaving group (water). The nitrogen's lone pair then expels the water molecule, forming a positively charged iminium ion. openstax.org Since the nitrogen has no proton to lose, a proton is removed from an adjacent carbon (the α-carbon) to yield the neutral enamine product. openstax.org

This reaction is reversible and acid-catalyzed, with the optimal rate typically occurring at a mildly acidic pH of around 4 to 5. openstax.org The resulting enamines are valuable synthetic intermediates, acting as carbon nucleophiles in alkylation and acylation reactions at the α-carbon.

Table 2: Enamine Formation and Subsequent Reactivity

Amine ReactantCarbonyl ReactantIntermediateFinal ProductPotential Subsequent Reaction
This compoundCyclohexanoneIminium IonEnamineAlkylation at α-carbon
This compoundButanalIminium IonEnamineAcylation at α-carbon

Amide Linkage Formation and Derivatization Strategies

The formation of an amide bond is one of the most important reactions involving amines and is a common strategy for derivatization. This compound can be acylated by reacting with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides and acid anhydrides, to form N-substituted amides. sapub.org

The reaction with an acyl chloride is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. When reacting with a carboxylic acid directly, a coupling agent is usually required to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.govdntb.gov.ua The development of green solvents and solvent-free conditions for amide bond formation is an area of active research. rsc.orgrsc.orgresearchgate.net This transformation is highly reliable and is used to install the N-acyl group, which can alter the electronic properties of the molecule or serve as a protecting group.

Table 3: Amide Formation Reactions

Amine ReactantAcylating AgentConditions/ReagentsProduct
This compoundAcetyl ChloridePyridine, 0°CN-acetyl-N-isopentyl-2-methoxyaniline
This compoundBenzoic AcidDCC (Coupling Agent)N-benzoyl-N-isopentyl-2-methoxyaniline
This compoundAcetic Anhydride (B1165640)HeatN-acetyl-N-isopentyl-2-methoxyaniline

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the N-isopentylamino group (-NHR).

Electrophilic Aromatic Substitution Patterns on the Methoxyphenyl Unit

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commakingmolecules.com

In this compound, both the amino and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org The N-isopentylamino group is generally a stronger activator than the methoxy group. The positions on the ring are numbered starting from the carbon bearing the amino group as C1 and the methoxy group as C2.

Position 3: ortho to the -OCH₃ group and meta to the -NHR group.

Position 4: para to the -NHR group and meta to the -OCH₃ group.

Position 5: para to the -OCH₃ group and meta to the -NHR group.

Position 6: ortho to the -NHR group and meta to the -OCH₃ group.

The directing effects of the two groups reinforce each other at positions 4 and 6. The strongest activation is expected at position 6 (ortho to the powerful amino director) and position 4 (para to the amino director). Steric hindrance from the bulky isopentyl group may disfavor substitution at position 6, potentially making position 4 the most likely site for monosubstitution. Position 5 is also activated (para to the methoxy group). Therefore, a mixture of products is possible, with the major isomer depending on the specific electrophile and reaction conditions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentsElectrophile (E⁺)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺4-Nitro-N-isopentyl-2-methoxyaniline
BrominationBr₂, FeBr₃Br⁺4-Bromo-N-isopentyl-2-methoxyaniline
SulfonationFuming H₂SO₄SO₃4-Amino-5-methoxy-N-isopentylbenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(4-(isopentylamino)-3-methoxyphenyl)ethan-1-one

Functional Group Interconversions and Transformations on the Aromatic Core

Functional group interconversion (FGI) involves converting one functional group into another through processes like oxidation, reduction, or substitution, without altering the carbon skeleton. imperial.ac.uksolubilityofthings.com Once substituents have been introduced onto the aromatic ring of this compound, they can be further transformed.

For example, a nitro group (NO₂) introduced via nitration can be readily reduced to a primary amino group (NH₂) using reagents such as H₂/Pd, Sn/HCl, or Fe/HCl. This creates a diamino-substituted aromatic ring, which is a precursor for various heterocyclic compounds.

The methoxy group (-OCH₃) is generally stable, but it can be cleaved to form a hydroxyl group (-OH), converting the methoxyaniline derivative into an aminophenol. This is typically achieved under harsh conditions using strong acids like HBr or HBr.

The amine functionality itself can be transformed. For instance, diazotization of a primary aromatic amine (if one were introduced via nitration and reduction) with nitrous acid (HNO₂) yields a diazonium salt, a highly versatile intermediate that can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X). A summary of potential interconversions can be found in various organic chemistry resources. compoundchem.com

Table 5: Examples of Functional Group Interconversions

Starting Functional GroupReagentsResulting Functional GroupReaction Type
Nitro (-NO₂)H₂, Pd/CAmino (-NH₂)Reduction
Methoxy (-OCH₃)HBr (conc.), heatHydroxyl (-OH)Ether Cleavage
Ketone (-COR)NaBH₄ or LiAlH₄Alcohol (-CH(OH)R)Reduction
Carboxylic Acid (-COOH)LiAlH₄ then H₃O⁺Alcohol (-CH₂OH)Reduction

Cyclization Reactions and Heterocyclic Scaffold Formation

The structural framework of this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems. Through various cyclization strategies, the aniline (B41778) and methoxy-substituted benzene ring, along with the N-isopentyl group, can be elaborated into a range of valuable nitrogen-containing scaffolds. These reactions are fundamental in medicinal and materials chemistry for creating novel molecular architectures.

Construction of Quinoline (B57606) Derivatives Employing Methoxyaniline Precursors

The synthesis of quinolines, a core structure in many pharmacologically active compounds, can be achieved through several classic named reactions that utilize aniline or its derivatives as key starting materials. jptcp.compharmaguideline.com The presence of the methoxy group on the aniline ring, as in this compound, influences the regioselectivity of the cyclization, while the N-isopentyl substituent is carried into the final product.

Common synthetic routes to quinoline derivatives from aniline precursors include:

Skraup Synthesis : This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pk The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.comuop.edu.pk

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of a strong acid. jptcp.com

Combes Synthesis : This reaction condenses an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using a strong acid to form the quinoline ring. jptcp.compharmaguideline.comiipseries.org

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acid or base catalysis, to produce a substituted quinoline. jptcp.compharmaguideline.comuop.edu.pk

The electrophilic cyclization of N-(2-alkynyl)anilines, which can be derived from methoxyaniline precursors, provides another modern route to substituted quinolines. nih.gov This reaction can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), leading to 3-halo-substituted quinolines under mild conditions. nih.gov When a 3-methoxyaniline derivative is used in these cyclizations, a mixture of isomeric quinoline products can be obtained. nih.gov

Named ReactionKey Reactants with Aniline PrecursorTypical Catalyst/ConditionsPrimary Quinoline Product Type
Skraup SynthesisGlycerol, Oxidizing Agent (e.g., Nitrobenzene)Concentrated H₂SO₄Unsubstituted or Substituted Quinolines
Doebner-von Miller Reactionα,β-Unsaturated Carbonyl CompoundStrong Acid (e.g., HCl)2- and/or 4-Substituted Quinolines
Combes Synthesis1,3-Dicarbonyl CompoundStrong Acid (e.g., H₂SO₄)2,4-Disubstituted Quinolines
Friedländer SynthesisCarbonyl with α-methylene groupAcid or Base CatalysisSubstituted Quinolines

Synthesis of Indenoindole and Related Polycyclic Nitrogen Heterocycles

The synthesis of more complex, fused heterocyclic systems such as indenoindoles and other polycyclic nitrogen heterocycles can be achieved from N-alkylaniline derivatives. These methods often involve cascade reactions that form multiple rings in a single synthetic operation.

One powerful strategy involves a palladium-catalyzed cascade reaction of N,2-diallylaniline derivatives. nih.govnih.gov This process proceeds through a sequence of alkene aminopalladation followed by alkene carbopalladation. nih.govnih.gov These sequential alkene insertion steps occur in preference to C-N or C-C bond-forming reductive elimination, allowing for the construction of tricyclic nitrogen heterocycles. nih.govnih.gov

Another modern approach is the [4+1] annulative double C–H functionalization of N,N-dialkylanilines. nih.gov This method allows for the direct synthesis of N-alkylindoles and related polycyclic systems from simple starting materials. The reaction features a site-selective hydrogen atom transfer by a tuned amidyl radical and the addition of a sulfonyl diazo coupling partner, which promotes a highly site-selective homolytic aromatic substitution to form the indole (B1671886) core. nih.gov

Ring-Closing and Ring-Opening Metathesis in N-Isopentyl-Substituted Systems

Olefin metathesis has become a powerful tool for the synthesis of cyclic and polymeric structures. Ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) are particularly relevant for constructing nitrogen-containing rings and polymers from appropriately substituted aniline derivatives.

Ring-Closing Metathesis (RCM) is widely used to synthesize unsaturated nitrogen heterocycles. nih.gov The reaction involves the intramolecular metathesis of a diene, such as a diallylamine (B93489) derivative, to form a cyclic alkene and a volatile byproduct like ethylene. organic-chemistry.orgwikipedia.org The development of robust ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been crucial for the success of RCM with electron-rich amine substrates. nih.gov These catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, tolerate a wide variety of functional groups and can be used to synthesize rings of various sizes, from 5 to over 30 members. nih.govorganic-chemistry.orgwikipedia.org For N-isopentyl-substituted systems, a precursor containing two alkenyl chains would be required to undergo RCM to form a nitrogen heterocycle.

Ring-Opening Metathesis Polymerization (ROMP) utilizes the ring strain of cyclic olefins to drive a chain-growth polymerization process. wikipedia.org While less common for direct synthesis from an aniline derivative, a cyclic olefin containing an N-isopentyl-2-methoxyphenyl moiety could be polymerized via ROMP to create advanced polymer architectures. The reactivity in ROMP is highly dependent on the catalyst and the substituents on the cyclic monomer. nih.govacs.org Alternating ROMP (AROMP) can be used to create well-defined copolymers by precisely installing functional monomers along a polymer backbone. nih.gov

Catalyst GenerationKey FeaturesTypical Application in N-Heterocycle Synthesis
Grubbs I (G-I)Ruthenium center with two phosphine (B1218219) ligands.Initial development for RCM of allylamines.
Grubbs II (G-II)One phosphine ligand is replaced by a more active N-heterocyclic carbene (NHC).Higher activity and better functional group tolerance; widely used for synthesizing pyrroles and tetrahydropyridines. nih.gov
Hoveyda-Grubbs II (HG-II)NHC ligand and a chelating isopropoxystyrene ligand for enhanced stability and recyclability.Improved catalyst stability and initiation control; efficient for complex N-heterocycle synthesis. nih.gov

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful suite of tools for modifying the this compound scaffold. These methods enable the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, allowing for the arylation, alkylation, and further functionalization of the amine and its aromatic ring.

Cross-Coupling Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most important methods for forming C-N bonds, particularly in the synthesis of arylamines. nih.gov The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with an aryl halide or pseudohalide. In the context of this compound, this could involve the reaction of 2-methoxyaniline with an isopentyl halide or, conversely, the coupling of N-isopentylaniline with a 2-haloanisole derivative. These reactions have become indispensable for preparing a wide array of arylated amines found in pharmaceuticals, organic materials, and catalysts. nih.gov

For C-C bond formation, various transition metals can be employed. Nickel-catalyzed cross-coupling reactions, for instance, are effective for coupling C-O electrophiles with C-H bonds. researchgate.net Additionally, dual catalysis systems combining nickel and photoredox catalysts have enabled the cross-coupling of alkyl radical precursors with aryl halides, providing mild and versatile routes to construct alkyl-aryl linkages. nih.gov Such a method could be used to introduce new carbon substituents onto the aromatic ring of this compound.

Applications of N-Heterocyclic Carbene (NHC) Chemistry in Catalysis for Amine Modifications

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. nih.govbeilstein-journals.org Their strong σ-donating properties and tunable steric bulk make them highly effective alternatives to traditional phosphine ligands in transition metal complexes. nih.govacs.org

NHC-metal complexes, particularly with copper(I) and palladium(II), are efficient catalysts for a variety of organic transformations. researchgate.netnih.gov These include C-H activation and functionalization reactions. nih.gov For a substrate like this compound, NHC-Pd(II) complexes could catalyze the direct arylation of the methoxy-substituted ring with aryl chlorides. nih.gov Similarly, NHC-Cu(I) complexes are versatile catalysts for reactions such as hydrosilylation, conjugate addition, and various C-H functionalization reactions, including arylation, amidation, and allylation. researchgate.netnih.govbeilstein-journals.org The unique electronic properties of NHCs stabilize the metal center and can facilitate difficult oxidative addition steps, expanding the scope of modifications possible on complex amine substrates. nih.gov

Role of N Isopentyl 2 Methoxyaniline As a Synthon in Complex Chemical Architectures

Design and Synthesis of N-Isopentyl-Containing Bioactive Analogues for Structure-Based Research

The N-isopentyl-2-methoxyaniline scaffold is of significant interest in the design of novel bioactive molecules. The isopentyl group can impart lipophilicity, which can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The methoxy (B1213986) group and the aniline (B41778) nitrogen can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to proteins and enzymes.

While direct examples of bioactive analogues synthesized from this compound are not extensively documented in publicly available literature, the utility of substituted 2-methoxyaniline derivatives as synthons for bioactive compounds is well-established. For instance, the related compound, 5-(ethylsulfonyl)-2-methoxyaniline, serves as a key starting material for the synthesis of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy nih.gov. This highlights the potential of the 2-methoxyaniline core in generating molecules with significant pharmacological activity.

The synthesis of N-isopentyl-containing bioactive analogues would likely involve the derivatization of the aniline nitrogen or electrophilic aromatic substitution on the benzene (B151609) ring. The secondary amine can be acylated, alkylated, or used in condensation reactions to introduce a wide range of functional groups and build more complex molecular architectures.

Table 1: Potential Synthetic Transformations for Bioactive Analogue Synthesis

Reaction TypeReagents and ConditionsPotential Outcome
AcylationAcyl chlorides, anhydrides, carboxylic acids with coupling agentsFormation of amides with diverse substituents
SulfonylationSulfonyl chloridesIntroduction of sulfonamide moieties
Reductive AminationAldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃)Further elaboration of the N-isopentyl group
Buchwald-Hartwig AminationAryl halides, palladium catalyst, ligand, baseFormation of tri-substituted amines
Electrophilic Aromatic SubstitutionNitrating agents, halogenating agents, Friedel-Crafts reagentsFunctionalization of the aromatic ring

Scaffold Diversity Generation through Derivatization of this compound

The generation of scaffold diversity is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space to identify novel drug candidates. This compound is an excellent starting point for creating diverse molecular scaffolds due to its inherent structural features.

Derivatization of the aniline nitrogen can lead to a variety of compound classes. For example, reaction with α-halo ketones followed by cyclization can yield substituted indoles or other nitrogen-containing heterocycles. Condensation with dicarbonyl compounds can lead to the formation of benzodiazepines or other fused heterocyclic systems.

Furthermore, the aromatic ring of this compound can be functionalized to introduce additional points of diversity. The methoxy group directs electrophilic substitution to the ortho and para positions, allowing for regioselective introduction of substituents. These substituents can then be further modified to create a library of analogues with diverse electronic and steric properties.

Table 2: Examples of Scaffolds Potentially Derived from this compound

Scaffold ClassSynthetic ApproachPotential Biological Relevance
Substituted IndolesFischer indole (B1671886) synthesis or related methodsAntitumor, antiviral, and anti-inflammatory agents
BenzodiazepinesCondensation with 1,3-dicarbonyl compoundsAnxiolytic, anticonvulsant, and hypnotic agents
QuinolinesSkraup synthesis or related cyclization reactionsAntimalarial, antibacterial, and anticancer agents
PhenazinesOxidative condensation reactionsAntibiotic and antitumor agents

Development of Ligands and Organometallic Complexes Incorporating this compound Substructures

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows for the development of ligands and organometallic complexes with interesting catalytic and material properties.

The aniline nitrogen can coordinate to a variety of transition metals, and the methoxy group can also participate in chelation, forming a stable five-membered ring with a metal center. The isopentyl group can influence the steric environment around the metal center, which can in turn affect the catalytic activity and selectivity of the resulting complex.

While specific organometallic complexes of this compound are not widely reported, the broader class of N-alkylaniline and methoxyaniline derivatives has been used to create ligands for various catalytic transformations. These include cross-coupling reactions, hydrogenations, and polymerization catalysis. The electronic properties of the aromatic ring, modified by the methoxy group, can also tune the electron-donating ability of the ligand, thereby influencing the reactivity of the metal center.

Applications in Materials Chemistry (e.g., dyes, specialty polymers)

The structural features of this compound also suggest its potential utility in the field of materials chemistry, particularly in the synthesis of dyes and specialty polymers.

The chromophoric properties of the aniline moiety can be extended through diazotization and coupling reactions to produce azo dyes. The color of these dyes can be tuned by introducing various substituents on the aromatic ring. The isopentyl group can enhance the solubility of the dye in organic media and polymer matrices.

In the realm of polymer chemistry, this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. For example, the polymerization of the related compound 2-methoxyaniline can result in the formation of electroactive polymers. The N-isopentyl group could be exploited to modify the physical properties of such polymers, such as their solubility, processability, and thermal stability. These modified polymers could find applications in areas such as organic electronics, sensors, and coatings.

Advanced Methodological Considerations in Research on Aromatic Amines

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is paramount in the synthesis of substituted anilines. The development of advanced catalytic systems and synthetic methods allows chemists to dictate the outcome of reactions with high precision, avoiding the formation of undesired isomers and simplifying purification processes.

Regioselectivity: In electrophilic aromatic substitution reactions on aniline (B41778) derivatives, the existing amino and methoxy (B1213986) groups on a precursor to N-Isopentyl-2-methoxyaniline would direct incoming electrophiles to specific positions on the aromatic ring. However, achieving non-classical substitution patterns requires specialized methods. One approach is the use of solid catalysts like zeolites, which can enforce para-regioselectivity through shape-selective catalysis, where the catalyst's pores physically constrain the transition state to favor the formation of one isomer. researchgate.net Conversely, ortho-lithiation can be employed when substitution is desired at the position adjacent to a directing group, a feat difficult to achieve through standard electrophilic substitution. researchgate.net

For modifications involving the amine nitrogen, such as N-alkylation, regioselectivity is also a key concern, especially in molecules with multiple potential reaction sites. Catalytic systems are crucial for directing the alkyl group to the intended nitrogen atom. For instance, nickel-catalyzed hydroamination of unactivated alkenes can be guided by coordinating functional groups within the substrate to control where the amine adds across the double bond. acs.org This type of directed reaction ensures that the N-H bond adds with a specific and predictable regiochemistry. acs.org

Stereoselectivity: When chiral centers are present or introduced during the synthesis of this compound derivatives, controlling stereoselectivity becomes critical. Asymmetric catalysis is the leading strategy for achieving high enantioselectivity. For example, the enantioselective hydroamination of alkenes using chiral nickel catalysts can produce chiral arylamines with high efficiency and enantiomeric excess (ee). acs.org In such reactions, a chiral ligand coordinates to the metal center, creating a chiral environment that favors one enantiomeric pathway over the other. acs.org This method allows for the synthesis of optically active products, which is particularly important in pharmaceutical and materials science applications where a specific stereoisomer is often responsible for the desired activity.

Table 1: Methodologies for Selectivity Control in Aromatic Amine Synthesis

Selectivity Type Method Key Principle Typical Application
Regioselectivity Shape-Selective Catalysis (Zeolites) The catalyst's porous structure sterically favors the formation of a specific positional isomer (e.g., para). researchgate.net Electrophilic aromatic substitution.
Regioselectivity Directed ortho-Lithiation An existing functional group directs a strong base to deprotonate the adjacent position, which then reacts with an electrophile. researchgate.net Functionalization of the aromatic ring ortho to a directing group.
Regioselectivity Directed Hydroamination A coordinating group on the substrate directs the catalyst to add the N-H bond across a specific position of an alkene. acs.org Addition of amines to carbon-carbon double bonds.
Stereoselectivity Asymmetric Catalysis A chiral catalyst or ligand creates a chiral environment, favoring the formation of one enantiomer over the other. acs.org Synthesis of chiral amines from prochiral substrates.

Eco-Sustainable and Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives can be made more sustainable by adopting these principles.

A primary green strategy is the use of catalytic N-alkylation reactions that employ alcohols as alkylating agents instead of traditional alkyl halides. sci-hub.se This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, as the only byproduct is water. sci-hub.se Catalysts based on non-noble metals like tungsten are being developed for these transformations, offering a more sustainable alternative to precious metal catalysts. sci-hub.se

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses rely on volatile and often toxic organic solvents. A greener approach involves using water as a reaction medium or employing Brønsted acidic ionic liquids (BAILs), which are non-volatile, non-toxic, and often reusable. nih.gov One-pot, multi-component reactions conducted in aqueous media exemplify this principle, where multiple synthetic steps are combined without isolating intermediates, saving time, resources, and reducing waste. nih.govnih.gov

Table 2: Application of Green Chemistry Principles to Aromatic Amine Synthesis

Green Chemistry Principle Application in Synthesis Example Environmental Benefit
Atom Economy Using alcohols instead of alkyl halides for N-alkylation. sci-hub.se Tungsten-catalyzed N-alkylation of anilines with primary alcohols. sci-hub.se Reduces salt waste; the only byproduct is water.
Safer Solvents & Auxiliaries Replacing volatile organic solvents with water or ionic liquids. nih.gov Aza-Friedel–Crafts reaction catalyzed by a reusable Brønsted acidic ionic liquid in an aqueous medium. nih.gov Reduces pollution and health hazards associated with toxic solvents.
Catalysis Employing reusable and non-precious metal catalysts. Using heterogeneous catalysts that can be easily separated and reused. researchgate.net Lowers costs, reduces metal waste, and improves process efficiency.
Reduce Derivatives Designing one-pot, multi-component reactions. nih.gov A sequential one-pot, three-component synthesis of primary aniline-based indolylmethanes. nih.gov Minimizes unnecessary derivatization steps, saving reagents and reducing waste. nih.gov

Chemoinformatics and Data-Driven Approaches in Compound Design and Synthesis

Chemoinformatics and computational chemistry are revolutionizing the design and synthesis of new molecules by enabling researchers to predict properties and reaction outcomes before conducting experiments. These data-driven approaches save significant time and resources by focusing laboratory work on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic method used to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. mdpi.com For derivatives of this compound, QSAR models can be developed to predict characteristics such as reactivity, toxicity, or metabolic fate based on calculated molecular descriptors. nih.govnih.gov These descriptors can include parameters related to a molecule's size, shape, electronic properties, and lipophilicity (logP). nih.govresearchgate.net By analyzing these relationships, chemists can design new derivatives with optimized properties.

Density Functional Theory (DFT) is another powerful computational tool used to investigate the structural and electronic properties of molecules. researchgate.netnih.gov DFT calculations can provide insights into reaction mechanisms, predict spectral properties, and determine the stability of different isomers or transition states. researchgate.net For instance, DFT could be used to model the N-alkylation of 2-methoxyaniline with an isopentyl group, helping to identify the most likely reaction pathway and optimize conditions for the desired product.

These computational approaches allow for the high-throughput screening of virtual compound libraries, identifying candidates with desirable properties for subsequent synthesis. This data-driven design process accelerates the discovery of new materials and functional molecules by integrating theoretical predictions with experimental validation. benthamdirect.com

Table 3: Chemoinformatic Tools in Aromatic Amine Research

Tool / Approach Description Application to this compound Derivatives
QSAR Develops mathematical models linking chemical structure to properties. mdpi.com Predict biological activity, toxicity, or physicochemical properties (e.g., soil sorption) of new derivatives to guide design. nih.govnih.gov
DFT Calculations A quantum mechanical modeling method to compute the electronic structure of molecules. researchgate.netnih.gov Investigate reaction mechanisms, predict spectroscopic data, and analyze molecular orbital energies (HOMO-LUMO) to understand reactivity. researchgate.net
Molecular Docking Simulates the interaction between a small molecule and a macromolecular target (e.g., a protein). Predict the binding affinity and mode of a derivative to a biological target, aiding in drug design.
Virtual Screening Uses computational methods to rapidly screen large libraries of virtual compounds. Identify potential derivatives with desired properties from a large virtual library before committing to their synthesis.

Future Research Trajectories for N Isopentyl 2 Methoxyaniline in Organic Synthesis

Development of Novel and Efficient Synthetic Routes for N-Isopentyl-2-methoxyaniline and its Advanced Derivatives

The synthesis of N-alkylanilines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. echemi.com Traditional methods for the N-alkylation of anilines often involve the use of alkyl halides, which can be problematic due to the generation of salt byproducts. tsijournals.com Future research will likely focus on greener and more atom-economical approaches.

One promising avenue is the catalytic N-alkylation of 2-methoxyaniline with isopentyl alcohol. tsijournals.com The use of alcohols as alkylating agents is advantageous as the only byproduct is water. nih.gov Research in this area could explore various catalysts, such as copper-chromite or solid acid catalysts, to optimize reaction conditions for high yield and selectivity. tsijournals.comresearchgate.net A key challenge in N-alkylation is controlling the selectivity between mono- and di-alkylation. The development of catalysts that favor the formation of the secondary amine, this compound, over the tertiary amine will be a significant advancement.

Another innovative approach is the visible-light-induced N-alkylation of anilines. nih.gov This methodology avoids the need for metallic catalysts and harsh reaction conditions, making it an environmentally benign option. nih.gov Exploring the application of photoredox catalysis to the synthesis of this compound could lead to highly efficient and sustainable synthetic protocols.

Furthermore, the development of one-pot multicomponent reactions for the synthesis of complex aniline (B41778) derivatives is a growing trend. mdpi.com Future work could focus on designing reactions that incorporate the this compound scaffold into more elaborate molecular architectures in a single synthetic operation. This could involve, for example, palladium-catalyzed four-component reactions to generate substituted quinazolin-4(3H)-ones. mdpi.com

The table below outlines potential modern synthetic routes that could be explored for the efficient synthesis of this compound.

Synthetic RouteAlkylating AgentCatalyst/ConditionsAdvantagesPotential Challenges
Catalytic N-AlkylationIsopentyl AlcoholCopper-Chromite, Solid AcidsAtom economical (water byproduct), less expensive reagents. tsijournals.comresearchgate.netSelectivity control (mono- vs. di-alkylation), requires elevated temperatures.
Visible-Light-Induced N-Alkylation4-Hydroxybutan-2-one (as a model)NH4Br, Visible LightEco-friendly (metal-free), mild reaction conditions. nih.govSubstrate scope, reaction mechanism elucidation.
Reductive AminationIsopentyl BromideBase (e.g., Triethylamine)Well-established method. vulcanchem.comFormation of salt byproducts. tsijournals.com
Hydrogenation of Nitro PrecursorsN-isopentyl-nitrobenzenePlatinum Oxide (Adam's catalyst)High purity of the final product. vulcanchem.comHandling of nitro intermediates. vulcanchem.com

Exploration of New Catalytic Systems for Selective Transformations

The amino and methoxy (B1213986) groups of this compound offer multiple sites for catalytic functionalization, making it an interesting substrate for the development of new catalytic systems. Future research could focus on the selective C-H functionalization of the aromatic ring. Palladium-catalyzed C-N and C-O bond-forming reactions are powerful tools in organic synthesis, and developing catalysts that can selectively arylate the aniline nitrogen or functionalize the aromatic ring would be highly valuable. researchgate.netacs.org

The design of new ligands for transition metal catalysts is crucial for achieving high selectivity and reactivity. mit.edu Research could be directed towards developing ligands that can control the regioselectivity of C-H activation on the this compound ring, allowing for the introduction of various functional groups at specific positions. Iron-catalyzed C-H amination has emerged as a more sustainable alternative to palladium-based systems, and its application to derivatives of this compound could provide access to novel poly-aminated aromatic compounds. chemistryviews.org

Furthermore, the development of electrocatalytic methods for C-N bond formation is a rapidly growing field. acs.org Exploring the electrochemical synthesis of this compound and its derivatives would offer a green and sustainable alternative to traditional methods. acs.org

The following table summarizes potential catalytic transformations that could be explored with this compound.

TransformationCatalytic SystemPotential ProductsResearch Focus
C-H ArylationPalladium with novel ligandsDi- and tri-arylated anilinesRegioselectivity, catalyst efficiency. mit.edu
C-H AminationIron(II) saltsPoly-aminated aromaticsCatalyst development, substrate scope. chemistryviews.org
Electrocatalytic C-N CouplingHeterogeneous electrocatalystsN-arylated derivativesSustainable synthesis, mechanistic studies. acs.org

Integration into Advanced Functional Materials and Supramolecular Chemistry

Aniline and its derivatives are important monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.gov The isopentyl and methoxy substituents on this compound could significantly influence the properties of the resulting polymer. Future research could investigate the polymerization of this monomer to create novel PANI derivatives with tailored electronic and physical properties. rsc.orgresearchgate.net The bulky isopentyl group might enhance the solubility of the polymer, making it more processable for applications in organic electronics, such as sensors and thin-film transistors. rsc.orgresearchgate.net The methoxy group, being an electron-donating group, could modulate the electronic properties of the polymer.

In the realm of supramolecular chemistry, aniline derivatives can participate in hydrogen bonding and π-π stacking interactions to form well-defined assemblies. nih.gov The specific substitution pattern of this compound could be exploited to design novel supramolecular structures. For instance, co-crystallization with other molecules, such as phenols, could lead to the formation of cocrystals with interesting properties. nih.gov The interplay of hydrogen bonding involving the N-H group and steric interactions from the isopentyl and methoxy groups could be systematically studied to control the self-assembly process.

The table below highlights potential applications of this compound in materials science.

Material TypePotential ApplicationKey Properties to Investigate
Polyaniline DerivativeOrganic electronics (sensors, transistors)Solubility, conductivity, film-forming ability. rsc.orgresearchgate.net
Supramolecular AssembliesCrystal engineering, host-guest chemistryHydrogen bonding patterns, π-π stacking interactions. nih.gov

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound and its derivatives. mdpi.com Such studies can provide insights into how the isopentyl and methoxy groups influence the molecule's geometry and electronic distribution, which in turn affects its reactivity and potential applications.

Predictive modeling can also be used to screen for potential biological activities of derivatives of this compound. By calculating various molecular descriptors, it is possible to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity. nih.gov For instance, in silico studies could help identify derivatives with favorable drug-like properties or flag potential toxicological concerns based on structural alerts. mdpi.com This computational pre-screening can save significant time and resources in the drug discovery process.

Furthermore, computational modeling can aid in the design of new catalysts for the selective functionalization of this compound. By simulating the reaction mechanisms of different catalytic systems, researchers can identify the factors that control selectivity and design more efficient catalysts.

The following table lists computational methods and their potential applications in the study of this compound.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Structural and electronic analysisOptimized geometry, electronic properties, spectroscopic data. mdpi.com
In Silico ADMET PredictionDrug discoveryPharmacokinetic properties, toxicity profiles. nih.govmdpi.com
Mechanistic SimulationsCatalyst designReaction pathways, transition state energies, selectivity determinants.

Q & A

Q. How can interdisciplinary approaches enhance the study of this compound’s environmental or pharmacological impact?

  • Answer : Combine metabolomics (LC-HRMS) to track biodegradation pathways with ecotoxicology assays (e.g., Daphnia magna LC50). For pharmacological studies, employ microdialysis in animal models to monitor brain penetration. Cross-reference with transcriptomics data to identify gene expression changes linked to exposure .

Methodological Tables

Table 1: Comparison of Analytical Techniques for Characterization

TechniqueKey ParametersAdvantagesLimitations
¹H NMR Chemical shifts, J-couplingHigh structural specificityLimited for mixtures; requires pure samples
HPLC Retention time, peak areaQuantifies purity; handles mixturesRequires reference standards
HRMS Exact mass, isotopic patternConfirms molecular formulaInsensitive to stereochemistry
X-ray Crystal structureDefinitive stereochemical resolutionRequires single crystals; time-intensive

Table 2: Stability Study Design (Example)

ConditionTemperature (°C)Humidity (% RH)Duration (Weeks)Key Metrics Monitored
Accelerated40754HPLC purity, color change
Long-term256012Degradation products, moisture content

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.